2-(2-chlorophenyl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
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Overview
Description
2-(2-chlorophenyl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a complex organic compound characterized by the presence of multiple fluorine atoms, a chlorophenyl group, and an oxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylation reagents under specific conditions to introduce the trifluoromethyl groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
2-(2-chlorophenyl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: The compound’s unique chemical properties make it valuable in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1-iodooctane
- 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate
- N-(2-chlorophenyl)-3-(trifluoromethyl)benzamide
Uniqueness
Compared to similar compounds, 2-(2-chlorophenyl)-6-(pentafluoroethyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine stands out due to its unique combination of multiple trifluoromethyl groups and an oxadiazine ring
Properties
Molecular Formula |
C13H4ClF11N2O |
---|---|
Molecular Weight |
448.62 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-(1,1,2,2,2-pentafluoroethyl)-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C13H4ClF11N2O/c14-6-4-2-1-3-5(6)7-26-10(12(20,21)22,13(23,24)25)27-8(28-7)9(15,16)11(17,18)19/h1-4H |
InChI Key |
AXKUNQYLAVTVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(N=C(O2)C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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